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Introduction
Methylketobemidone, also known as compound 10726, is a synthetic opioid analgesic

developed in the 1950s during a period of intense research into pethidine analogues.[1] As the

methyl ketone analogue of bemidone (hydroxypethidine), it shares a close structural and

pharmacological relationship with the more widely known compound, ketobemidone.[1] This

technical guide provides a comprehensive overview of the historical research, pharmacological

properties, and relevant experimental methodologies associated with Methylketobemidone
and its closely related analogues. While specific quantitative data for Methylketobemidone is

scarce in publicly available literature, this paper leverages data from its ethyl ketone

counterpart, Ketobemidone, to provide a thorough understanding of its likely characteristics.

Historical Context
The development of Methylketobemidone in the 1950s was part of a broader effort to

synthesize novel analgesics with improved therapeutic profiles over existing options like

morphine and pethidine.[1] Research into pethidine analogues was a significant area of focus

for pharmaceutical companies at the time, including Hoechst AG, who were instrumental in the

development of this class of compounds. Methylketobemidone was assessed by the United

Nations Office on Drugs and Crime (UNODC) in the mid-1950s, as documented in their

bulletins.[2][3][4] However, unlike Ketobemidone, it was not ultimately placed under

international control, likely because it did not see widespread medical use.[1]
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Chemical and Physical Properties
Property Value

IUPAC Name
1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-

yl]ethanone

CAS Number 64058-44-2

Molecular Formula C₁₄H₁₉NO₂

Molar Mass 233.31 g/mol

Pharmacological Profile
Due to the limited specific data on Methylketobemidone, the pharmacological profile of

Ketobemidone is presented here as a close analogue. It is presumed that

Methylketobemidone produces similar effects.[1]

Analgesic Potency
Ketobemidone is a potent opioid analgesic with an efficacy comparable to or exceeding that of

morphine in some studies.[5] The analgesic effects of pethidine and its analogues are typically

assessed using in vivo models such as the tail-flick and hot-plate tests in rodents.[6]

Table 1: Analgesic Potency of Ketobemidone (as a proxy for Methylketobemidone)

Compound Test Animal Assay
Potency
(Relative to
Morphine)

Reference

Ketobemidone Human
Postoperative

pain
Similar [5]

Pethidine Human
Postoperative

pain
1/8th to 1/10th [7]

Receptor Binding Affinity
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Opioid analgesics primarily exert their effects through interaction with opioid receptors,

particularly the mu-opioid receptor (MOR).[8] Some synthetic opioids, including Ketobemidone,

also exhibit activity at the N-methyl-D-aspartate (NMDA) receptor, which may contribute to their

analgesic profile and affect the development of tolerance.[9][10]

Table 2: Receptor Binding Affinity of Ketobemidone (as a proxy for Methylketobemidone)

Receptor Ligand Kᵢ (nM) Reference

Mu-opioid Ketobemidone Data not available

NMDA Ketobemidone Data not available

Note: While specific Kᵢ values for Ketobemidone are not readily available in the searched

literature, its potent agonist activity at the mu-opioid receptor is well-established.[9][10] The

NMDA receptor antagonism is also a noted characteristic.[9][10]

Pharmacokinetics
Pharmacokinetic studies of Ketobemidone reveal rapid absorption and a relatively short half-

life.[11][12] The oral bioavailability is moderate due to first-pass metabolism.[12]

Table 3: Pharmacokinetic Parameters of Ketobemidone (as a proxy for Methylketobemidone)
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Parameter Route Value Species Reference

Bioavailability Oral 34% ± 16% Human [12]

Rectal 44% ± 9% Human [11]

Elimination Half-

life (t½)
Intravenous 2.42 ± 0.41 h Human [11]

Oral 2.45 ± 0.73 h Human [12]

Rectal 3.27 ± 0.32 h Human [11]

Mean Clearance

(CL)
Intravenous 74.5 L/h

Human (critically

ill)
[13]

Volume of

Distribution (Vd)
Intravenous 2.4 L/kg

Human (critically

ill)
[13]

Signaling Pathways
Mu-Opioid Receptor Signaling
Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade

of intracellular events.[8][14] This primarily involves the inhibition of adenylyl cyclase, leading to

a decrease in cyclic AMP (cAMP) levels.[15][16] Additionally, G-protein activation leads to the

opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium

channels, which hyperpolarizes the neuron and reduces neurotransmitter release.[8]

Methylketobemidone Mu-Opioid
Receptor (MOR) Gi/o Protein

Adenylyl Cyclaseinhibits

↑ K+ Efflux
(Hyperpolarization)

↓ Ca2+ Influx
(↓ Neurotransmitter Release)

↓ cAMP
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Click to download full resolution via product page

Mu-Opioid Receptor Signaling Pathway

NMDA Receptor Antagonism Signaling
As a non-competitive antagonist of the NMDA receptor, Ketobemidone (and likely

Methylketobemidone) can block the influx of Ca²⁺ through this ion channel.[9][10] This action

is thought to modulate downstream signaling pathways, such as the extracellular signal-

regulated kinase (ERK) pathway, which can influence gene expression related to neuronal

survival and plasticity.[17][18]

Methylketobemidone NMDA Receptor ↓ Ca2+ Influx ERK Pathway Altered Gene
Expression

Click to download full resolution via product page

NMDA Receptor Antagonism Signaling

Experimental Protocols
Synthesis of Methylketobemidone
While a specific detailed protocol for the synthesis of Methylketobemidone is not readily

available in the searched literature, the general synthesis of related 4-aryl-4-acylpiperidines

from the mid-20th century provides a likely pathway. The synthesis of the closely related

Ketobemidone has been described.[9] A plausible synthetic route for Methylketobemidone
would likely involve the reaction of a suitable 4-(3-hydroxyphenyl)-1-methylpiperidine-4-

carbonitrile precursor with a methyl Grignard reagent, followed by hydrolysis.

4-(3-hydroxyphenyl)-1-
methylpiperidine-4-carbonitrile

1. CH3MgBr (Grignard)
2. H3O+ (Hydrolysis) Methylketobemidone

Click to download full resolution via product page

Plausible Synthesis Workflow

In Vivo Analgesic Activity Assay (Tail-Flick Test)
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The tail-flick test is a common method to assess the analgesic properties of compounds in

rodents.

Animals: Male Sprague-Dawley rats (200-250 g) are used.

Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat

to the ventral surface of the tail.

Procedure:

A baseline tail-flick latency is determined for each animal by measuring the time it takes

for the rat to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) is set

to prevent tissue damage.

The test compound (Methylketobemidone) or vehicle is administered (e.g.,

intraperitoneally).

At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes),

the tail-flick latency is measured again.

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect

(%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time -

Baseline latency)] x 100. The ED₅₀ (the dose that produces 50% of the maximum possible

effect) can then be determined from the dose-response curve.
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Acclimatize Rats

Measure Baseline
Tail-Flick Latency

Administer Methylketobemidone
or Vehicle

Measure Tail-Flick Latency
at Time Points

Calculate %MPE and ED50
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In Vivo Analgesic Assay Workflow

Opioid Receptor Radioligand Binding Assay
This assay determines the affinity of a compound for opioid receptors.

Materials:

Membrane preparation from cells expressing the human mu-opioid receptor.

Radioligand (e.g., [³H]DAMGO).

Non-specific binding control (e.g., naloxone).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Test compound (Methylketobemidone) at various concentrations.
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Procedure:

In a 96-well plate, incubate the membrane preparation, radioligand, and either buffer (for

total binding), non-specific control, or the test compound.

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Specific binding is calculated by subtracting non-specific binding from total binding.

The IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) is

determined from a competition curve.

The Kᵢ (inhibition constant) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 +

[L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation

constant.
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Prepare Assay Plate:
Membranes, Radioligand,
Test Compound/Controls
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Wash Filters
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Radioligand Binding Assay Workflow

Conclusion
Methylketobemidone (compound 10726) represents a historically significant molecule from

the era of synthetic opioid development. While detailed, specific research on this particular

compound is limited in modern literature, its close structural relationship to Ketobemidone

allows for a strong inferential understanding of its pharmacological profile. It is likely a potent

mu-opioid receptor agonist with potential NMDA receptor antagonist properties, characteristic

of this class of pethidine analogues. The experimental protocols provided in this guide offer a

framework for the further investigation and characterization of Methylketobemidone and
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similar compounds, which could be of interest for the development of novel analgesics. Future

research efforts should focus on the synthesis and direct pharmacological testing of

Methylketobemidone to confirm the hypotheses based on its structural analogues and to fully

elucidate its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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